molecular formula C20H18N4O6S B2925273 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide CAS No. 450338-04-2

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2925273
CAS No.: 450338-04-2
M. Wt: 442.45
InChI Key: DSYUYCJMLXRKPZ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of methoxyphenyl, nitrobenzamide, and other functional groups in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylhydrazine and 2-methyl-3-nitrobenzoic acid. The synthetic route may involve the following steps:

    Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of 4-methoxyphenylhydrazine with a suitable thieno precursor under acidic or basic conditions.

    Functional Group Modifications: Introduction of the nitrobenzamide group through nitration and subsequent amidation reactions.

    Oxidation and Substitution Reactions: Further modifications to introduce the dioxo and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxylic acids or ketones.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibition of Enzymes: The compound can inhibit certain enzymes involved in cancer cell proliferation and survival.

    Disruption of Cellular Pathways: It interferes with key signaling pathways that regulate cell growth and apoptosis.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, altering cellular responses and functions.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-12-15(4-3-5-18(12)24(26)27)20(25)21-19-16-10-31(28,29)11-17(16)22-23(19)13-6-8-14(30-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYUYCJMLXRKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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